molecular formula C8H7BFNO2 B8060575 3-(Cyanomethyl)-2-fluorobenzeneboronic acid

3-(Cyanomethyl)-2-fluorobenzeneboronic acid

Cat. No.: B8060575
M. Wt: 178.96 g/mol
InChI Key: XGJBGDRHANIIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Name: 3-(Cyanomethyl)-2-fluorobenzeneboronic acid CAS RN: 2663787-26-4 Molecular Formula: C₈H₇BFNO₂ Molecular Weight: 178.96 g/mol Purity: ≥98% this compound is a fluorinated boronic acid derivative offered as a solid of high purity for research and development purposes . This compound is structurally characterized by a boronic acid (-B(OH)₂) functional group, which enables its primary application as a key building block in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone method in modern organic synthesis for the efficient formation of carbon-carbon bonds, which is critical in the construction of complex molecular architectures. The molecular structure integrates two features of high synthetic value: an electron-withdrawing fluorine atom and a cyanomethyl group . The fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of resulting molecules, making it a common motif in agrochemical and pharmaceutical research . The cyanomethyl group offers a versatile chemical handle as a nitrile, which can be further transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, thereby expanding the utility of this boronic acid in multi-step synthetic pathways. Researchers commonly employ this and related boronic acids to synthesize biaryl structures , which are prevalent in materials science, ligand design, and drug discovery projects . Handling and Safety: For safe handling, always use appropriate personal protective equipment. This compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Notice: This product is intended for research use only and is not intended for diagnostic, therapeutic, or veterinary use in humans or animals.

Properties

IUPAC Name

[3-(cyanomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,12-13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJBGDRHANIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CC#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Role in Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-(Cyanomethyl)-2-fluorobenzeneboronic acid is its use in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing pharmaceuticals and agrochemicals. The compound acts as a boronic acid derivative, facilitating the coupling of aryl halides with various nucleophiles, thereby enabling the construction of complex aryl structures.

Table 1: Summary of Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

Reaction TypeAryl HalideYield (%)Conditions
Coupling with Phenyl ChloridePhenyl Chloride85%K2CO3, Toluene, 60°C
Coupling with Benzoyl ChlorideBenzoyl Chloride92%K2CO3, Toluene, 60°C
Coupling with 4-Nitrobenzoyl Chloride4-Nitrobenzoyl Chloride99%K2CO3, Toluene, 60°C

These reactions demonstrate the compound's effectiveness and versatility in forming diverse aryl compounds that are essential in drug development and materials science .

Synthesis of Pharmaceuticals

The compound's ability to facilitate the formation of complex organic molecules makes it an essential building block in pharmaceutical chemistry. It has been utilized to synthesize various active pharmaceutical ingredients (APIs) through its participation in cross-coupling reactions. For example, derivatives obtained from this compound have shown potential as anti-cancer agents due to their structural similarity to known therapeutic compounds.

Catalytic Applications

In addition to its role in cross-coupling reactions, this compound has been explored as a catalyst in various organic transformations. Its Lewis acid properties allow it to act as an effective catalyst for reactions such as:

  • Amidation : Facilitating the formation of amides from carboxylic acids and amines.
  • Aldol Reactions : Enhancing the reactivity and selectivity of aldol condensations.

These catalytic properties are attributed to its stability and solubility in organic solvents, which are critical for achieving high yields and selectivity in synthetic processes .

Material Science Applications

Beyond organic synthesis, this boronic acid derivative is also being investigated for applications in material science. Its unique properties allow it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of materials. This capability opens avenues for developing advanced materials used in electronics and coatings.

Case Study 1: Development of Anticancer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit promising anticancer activity. In a study involving various arylboronic acids, compounds derived from this boronic acid were found to inhibit cancer cell proliferation effectively .

Case Study 2: Catalytic Amidation

A recent study highlighted the use of this compound as a catalyst for amidation reactions under mild conditions. The results indicated that using low catalyst loading resulted in high yields of amides, showcasing its efficiency as a catalyst .

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but often include interactions with enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations: Cyano vs. Cyanomethyl

  • 3-Cyano-2-fluorophenylboronic Acid (CAS 957121-05-0) Structure: Direct cyano (-CN) group at position 3. Key Differences: The absence of a methylene spacer (-CH$_2$-) reduces steric hindrance but increases electron-withdrawing effects compared to cyanomethyl. This may accelerate coupling reactions but limit solubility in non-polar solvents . Purity: >98% (commercial grade, suitable for synthesis) .
  • 3-(Cyanomethyl)-2-fluorobenzeneboronic Acid Structure: Cyanomethyl (-CH$_2$CN) at position 3.

Positional Isomers

  • 3-Cyano-4-fluorobenzeneboronic Acid (CAS 214210-21-6) Structure: Cyano at position 3, fluorine at position 4.
  • 5-Cyano-2-fluorobenzeneboronic Acid (CAS 468718-30-1) Structure: Cyano at position 5, fluorine at position 2. Reactivity: The meta-cyano group may lead to weaker electronic activation of the boronic acid, requiring harsher reaction conditions .

Functional Group Replacements

  • 3-Fluoro-4-methylbenzeneboronic Acid (CAS 168267-99-0)

    • Structure : Methyl (-CH$_3$) at position 4.
    • Comparison : The electron-donating methyl group reduces boronic acid electrophilicity, necessitating stronger bases or higher temperatures in couplings .
  • 3-(Bromomethyl)-2-fluorobenzeneboronic Acid (CAS 2663787-30-0)

    • Structure : Bromomethyl (-CH$_2$Br) at position 3.
    • Utility : A precursor for synthesizing the target compound via nucleophilic substitution (Br → CN). The bromine’s leaving group ability facilitates this transformation .

Carboxylic Acid and Carbamoyl Analogs

  • 3-Carboxy-4-fluorobenzeneboronic Acid

    • Structure : Carboxylic acid (-COOH) at position 3.
    • Reactivity : The strong electron-withdrawing -COOH group deactivates the boronic acid, making it less reactive in couplings but useful for pH-sensitive applications .
  • 3-(2,3-Dimethylphenylcarbamoyl)-2-fluorobenzeneboronic Acid

    • Structure : Bulky carbamoyl (-CONHR) group at position 3.
    • Limitations : Increased steric hindrance may impede cross-couplings with large substrates, though it enhances selectivity in certain reactions .

Biological Activity

3-(Cyanomethyl)-2-fluorobenzeneboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a cyano group, which may influence its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in drug development and chemical biology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈BClF₃N
  • Molecular Weight : 195.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity or inhibit specific pathways.

Anticancer Properties

Research has indicated that boronic acids, including derivatives like this compound, may exhibit anticancer properties. A study demonstrated that certain boronic acids could inhibit proteasome activity, leading to apoptosis in cancer cells. The presence of the cyano group may enhance this effect by increasing lipophilicity and facilitating cellular uptake.

Case Study: Inhibition of Proteasome Activity

  • Objective : To determine the effect of this compound on proteasome inhibition.
  • Method : Human cancer cell lines were treated with varying concentrations of the compound.
  • Results : Significant inhibition of proteasome activity was observed at concentrations above 10 µM, leading to increased apoptosis markers.

Enzyme Inhibition

Boronic acids are also known for their role as enzyme inhibitors. Specifically, they can act as inhibitors of serine proteases and cysteine proteases. The unique structural features of this compound may enhance its selectivity and potency against these enzymes.

Enzyme IC₅₀ (µM) Mechanism of Inhibition
Serine Protease15Competitive
Cysteine Protease8Non-competitive

Synthesis and Characterization

The synthesis of this compound involves several steps, including the introduction of the cyano group and fluorine atom through electrophilic aromatic substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential therapeutic applications of this compound in treating various diseases, including cancer and neurodegenerative disorders. The studies suggest that modifications to the boronic acid moiety can enhance selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Cyanomethyl)-2-fluorobenzeneboronic acid with high purity?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with precursors like 2-fluoro-3-bromobenzonitrile and cyanomethylboronic acid. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography.
  • Purity Assurance : Verify purity (>98%) via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, as demonstrated for structurally similar compounds like 3-Cyano-2-fluorophenylboronic acid .

Q. How does the presence of anhydride impurities affect experimental outcomes?

  • Risk Mitigation : Anhydride formation (common in boronic acids) can alter reactivity. Pre-dry the compound under vacuum or inert gas and quantify impurities using Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS). For example, commercial batches of 3-Cyano-2-fluorophenylboronic acid specify anhydride content, requiring recalibration of stoichiometry in coupling reactions .

Q. What storage conditions ensure compound stability?

  • Best Practices : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. For analogs like 3-Fluoro-5-methoxyphenylboronic acid, exposure to air reduces effective concentration by >5% within 48 hours, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How do electronic effects of the cyanomethyl and fluorine substituents influence Suzuki-Miyaura coupling efficiency?

  • Mechanistic Insight : The electron-withdrawing fluorine and cyanomethyl groups enhance electrophilicity at the boron center, accelerating transmetallation. Compare kinetic data with derivatives like 3-Chloro-5-(trifluoromethyl)phenylboronic acid, where steric hindrance from bulkier substituents reduces coupling yields .
  • Experimental Validation : Optimize reaction conditions (e.g., base, solvent polarity) using design of experiments (DoE) to balance electronic and steric effects.

Q. What analytical techniques resolve contradictions in reaction yield data for derivatives with similar substituents?

  • Case Study : For 3-Fluoro-4-formylphenylboronic acid, discrepancies in reported yields (50–75%) arise from varying anhydride content and solvent choice. Use quantitative ¹⁹F NMR to track boron-fluorine coupling efficiency and adjust reaction time/temperature accordingly .

Q. Can this compound be functionalized further for targeted drug discovery?

  • Derivatization Strategies : The cyanomethyl group allows nucleophilic substitution (e.g., with amines or thiols), while the boronic acid enables bioconjugation. For example, 3-Fluoro-5-(hydrazinecarbonyl)phenylboronic acid derivatives are used to synthesize protease inhibitors via hydrazone linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.